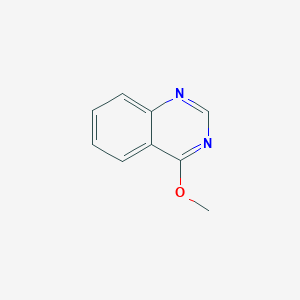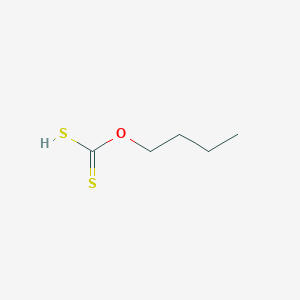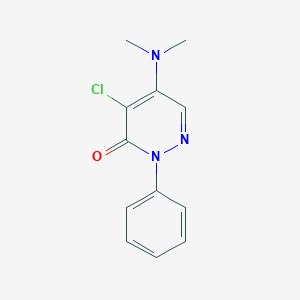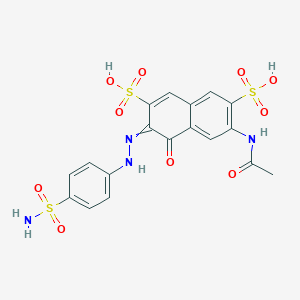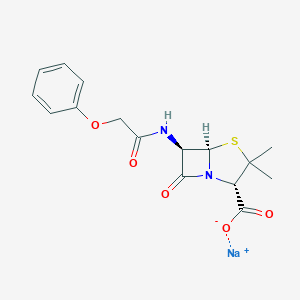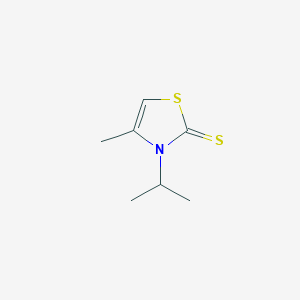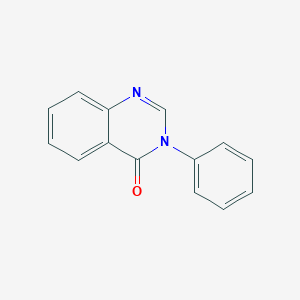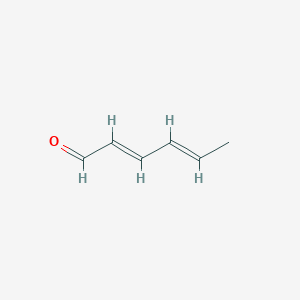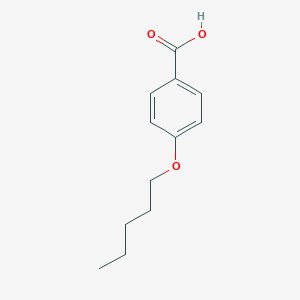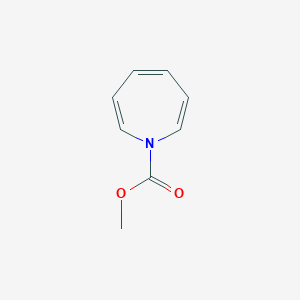
1H-Azepine-1-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine-1-carboxylic acid methyl ester, also known as caprolactam methyl ester, is a chemical compound that belongs to the class of azepines. This compound has gained significant attention in scientific research due to its diverse applications in various fields.
Wissenschaftliche Forschungsanwendungen
1H-Azepine-1-carboxylic acid methyl ester has diverse applications in scientific research. It has been used as a building block in the synthesis of various compounds such as β-lactams, azepines, and pyrrolidinones. It also has applications in the field of material science, where it is used as a monomer in the synthesis of nylon-6. Moreover, it has been used as a ligand in coordination chemistry, and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1H-Azepine-1-carboxylic acid methyl ester is not well understood. However, studies have shown that it interacts with various proteins and enzymes in the body, which may explain its diverse biological activities.
Biochemische Und Physiologische Effekte
1H-Azepine-1-carboxylic acid methyl ester has been shown to have various biochemical and physiological effects. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. It also has anti-inflammatory and analgesic properties. Moreover, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1H-Azepine-1-carboxylic acid methyl ester in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the research on 1H-Azepine-1-carboxylic acid methyl ester. Some of the potential areas of research include:
1. Exploring its potential applications in the treatment of neurodegenerative disorders.
2. Investigating its mechanism of action and identifying potential targets for drug development.
3. Developing new synthetic routes for the production of this compound.
4. Studying its interactions with various proteins and enzymes in the body to gain a better understanding of its biological activities.
5. Exploring its potential applications in the field of material science.
Conclusion:
In conclusion, 1H-Azepine-1-carboxylic acid methyl ester is a versatile compound that has diverse applications in scientific research. It has antibacterial, antifungal, and antiviral activities, as well as anti-inflammatory and analgesic properties. Its ease of synthesis and relative stability make it an attractive compound for lab experiments. There are numerous future directions for research on this compound, and it has the potential to make significant contributions to various fields of study.
Synthesemethoden
1H-Azepine-1-carboxylic acid methyl ester can be synthesized through the reaction of ε-1H-Azepine-1-carboxylic acid methyl ester and methanol in the presence of a catalyst. The reaction occurs at high temperature and pressure, and the yield of the product is influenced by various factors such as the type of catalyst, reaction time, and reactant ratio.
Eigenschaften
CAS-Nummer |
17870-94-9 |
|---|---|
Produktname |
1H-Azepine-1-carboxylic acid methyl ester |
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
methyl azepine-1-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)9-6-4-2-3-5-7-9/h2-7H,1H3 |
InChI-Schlüssel |
ZPTRHMXCWJANQK-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=CC=CC=C1 |
Kanonische SMILES |
COC(=O)N1C=CC=CC=C1 |
Synonyme |
1H-Azepine-1-carboxylicacid,methylester(8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)
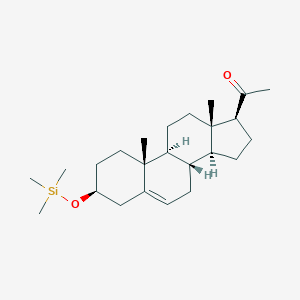

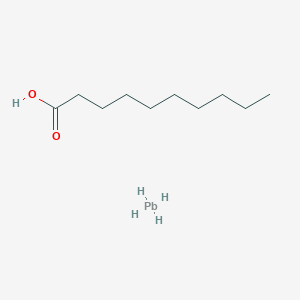
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
